A Comprehensive Technical Guide to the Physical and Chemical Properties of Trimethyl Borate
A Comprehensive Technical Guide to the Physical and Chemical Properties of Trimethyl Borate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trimethyl borate (B1201080), with the chemical formula B(OCH₃)₃, is an organoboron compound of significant interest in organic synthesis and materials science.[1] As the simplest trialkyl borate ester, it serves as a key intermediate in the production of vital reducing agents like sodium borohydride (B1222165) and as a precursor to boronic acids, which are indispensable in Suzuki-Miyaura cross-coupling reactions.[1][2] Its unique properties, including its high flammability and characteristic green flame, also make it a subject of academic and practical curiosity.[1] This guide provides an in-depth overview of the physical and chemical properties of trimethyl borate, detailed experimental protocols for their determination, and visualizations of its key chemical transformations.
Physical Properties of Trimethyl Borate
Trimethyl borate is a colorless, volatile liquid at room temperature with a characteristic sweet, ester-like odor.[3][4] It is a highly flammable substance and is sensitive to moisture, readily hydrolyzing in the presence of water.[5][6] A summary of its key physical properties is presented in the tables below for easy reference and comparison.
General and Thermodynamic Properties
| Property | Value | Source(s) |
| Molecular Formula | C₃H₉BO₃ | [1] |
| Molar Mass | 103.91 g/mol | [1][7] |
| Appearance | Colorless liquid | [1][7] |
| Melting Point | -29 °C to -34 °C | [1][7][8] |
| Boiling Point | 67 °C to 69 °C | [1][8] |
| Flash Point | -8 °C to -13 °C | [7][8][9] |
| Vapor Pressure | 137 - 182 hPa at 25 °C | [7][10] |
| Vapor Density | 3.59 (Air = 1) | [5][11] |
| Ignition Point | 305 °C | [10] |
Optical and Other Properties
| Property | Value | Source(s) |
| Density | 0.915 - 0.932 g/cm³ at 20 °C | [1][7][11] |
| Refractive Index (n₂₀/D) | 1.3568 - 1.36 | [8][11] |
| Solubility | Decomposes in water. Miscible with ether, methanol, hexane, tetrahydrofuran, and other organic solvents. | [5][6] |
| Viscosity | 0.5 cP at 20 °C | [12] |
Chemical Properties and Reactivity
Trimethyl borate's chemical behavior is dominated by the electron-deficient nature of the central boron atom, making it a weak Lewis acid.[1][2] It is highly reactive towards nucleophiles and is particularly sensitive to moisture.
Hydrolysis: Trimethyl borate rapidly hydrolyzes in the presence of water to form boric acid and methanol.[5][7] This reaction is typically fast and is a key consideration for its handling and storage, which must be under anhydrous conditions.[6][13]
Reaction with Grignard Reagents (Boronic Acid Synthesis): A cornerstone of its utility in organic synthesis is its reaction with Grignard reagents (R-MgX). This reaction forms a boronate intermediate, which upon acidic hydrolysis, yields a boronic acid (RB(OH)₂).[2][9] These boronic acids are crucial substrates for Suzuki-Miyaura cross-coupling reactions. To prevent multiple additions of the Grignard reagent, this reaction is typically carried out at very low temperatures, such as -78 °C.[9][14]
Brown-Schlesinger Process: Trimethyl borate is a primary precursor for the industrial production of sodium borohydride (NaBH₄) via the Brown-Schlesinger process.[1][15] This involves the reaction of trimethyl borate with sodium hydride (NaH) at elevated temperatures.[15][16]
Combustion: It is a highly flammable liquid that burns with a characteristic and vibrant green flame, producing boron trioxide and combustion products of the methyl groups.[1][7]
Experimental Protocols
Accurate determination of the physical and chemical properties of trimethyl borate requires specific experimental procedures, especially given its volatility and moisture sensitivity.
Determination of Boiling Point (Distillation Method)
The boiling point of a volatile liquid like trimethyl borate can be accurately determined using simple distillation.[17][18]
-
Apparatus Setup: Assemble a simple distillation apparatus using a round-bottom flask, a distillation head with a port for a thermometer, a condenser, and a receiving flask. Ensure all glassware is thoroughly dried.
-
Sample Preparation: Place approximately 5-10 mL of trimethyl borate into the distilling flask along with a few boiling chips or a magnetic stir bar to ensure smooth boiling.
-
Heating: Gently heat the flask using a heating mantle.
-
Measurement: Position the thermometer bulb just below the side arm of the distillation head to accurately measure the temperature of the vapor as it passes into the condenser.
-
Data Recording: As the liquid begins to boil and the vapor condenses, record the temperature at which a steady distillation rate is achieved and the temperature remains constant. This stable temperature is the boiling point. The barometric pressure should also be recorded as boiling point is pressure-dependent.[18][19]
Determination of Flash Point (Closed-Cup Method)
The flash point of a highly flammable liquid such as trimethyl borate is determined using a closed-cup tester to ensure safety and accuracy. The ASTM D56 (Tag Closed Cup) or ASTM D93 (Pensky-Martens Closed Cup) methods are standard.[1][5][8]
-
Apparatus: Use a Tag or Pensky-Martens closed-cup apparatus.
-
Sample Introduction: Place the specified volume of trimethyl borate (e.g., 50 mL for ASTM D56) into the test cup.[1]
-
Heating: The sample is heated at a slow, constant rate. In the Pensky-Martens method, the sample is stirred.[1][8]
-
Ignition Test: At specified temperature intervals, an ignition source (a small flame) is introduced into the vapor space above the liquid.
-
Observation: The flash point is the lowest temperature, corrected for barometric pressure, at which the application of the ignition source causes the vapors of the sample to ignite momentarily.[7]
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy: Due to its moisture sensitivity, preparing an NMR sample of trimethyl borate requires an inert atmosphere.[13]
-
Sample Preparation: In a glovebox or using a Schlenk line, dissolve 5-25 mg of trimethyl borate in a dry, deuterated solvent (e.g., CDCl₃, C₆D₆) that has been stored over molecular sieves.[20][21]
-
Tube Sealing: Transfer the solution to an NMR tube. For highly sensitive samples, a J. Young NMR tube with a resealable Teflon tap is recommended to maintain an inert atmosphere.[11]
-
Data Acquisition: Acquire the ¹H and ¹³C NMR spectra. The ¹H NMR spectrum is expected to show a singlet for the nine equivalent protons of the methoxy (B1213986) groups.
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Sample Preparation: For a liquid sample like trimethyl borate, a spectrum can be obtained by placing a small drop of the neat liquid between two infrared-transparent salt plates (e.g., NaCl or KBr).[4][6] Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, which requires placing just a drop of the liquid directly on the ATR crystal.[6][22]
-
Background Collection: First, run a background spectrum of the clean, empty salt plates or ATR crystal.
-
Sample Analysis: Acquire the spectrum of the sample. Key vibrational bands to observe include B-O stretching and C-H stretching of the methyl groups.
Conclusion
Trimethyl borate is a versatile and reactive compound with well-defined physical and chemical properties. Its utility as a precursor in the synthesis of boronic acids and sodium borohydride underscores its importance in modern chemistry. A thorough understanding of its properties, particularly its moisture sensitivity and flammability, is crucial for its safe handling and effective use in research and development. The experimental protocols outlined in this guide provide a foundation for the accurate characterization and application of this valuable reagent.
References
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- 14. WO2013016185A1 - Synthesis of boronic esters and boronic acids using grignard reagents - Google Patents [patents.google.com]
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